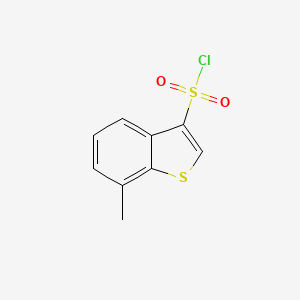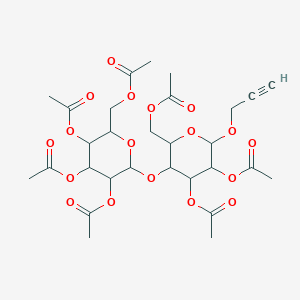
Propargyl beta-D-lactopyranoside heptaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl beta-D-lactopyranoside heptaacetate is a chemical compound with the molecular formula C21H26O11. It is a derivative of beta-D-lactopyranoside, where the hydroxyl groups are acetylated, and a propargyl group is attached. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl beta-D-lactopyranoside heptaacetate can be synthesized through the acetylation of propargyl beta-D-lactopyranoside. The process involves the reaction of propargyl beta-D-lactopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale acetylation reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Propargyl beta-D-lactopyranoside heptaacetate undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form carbonyl compounds.
Reduction: The acetyl groups can be reduced to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of beta-D-lactopyranoside with hydroxyl groups.
Substitution: Formation of derivatives with various functional groups attached to the lactopyranoside ring.
Scientific Research Applications
Propargyl beta-D-lactopyranoside heptaacetate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Medicine: As a potential therapeutic agent or as a precursor for drug development.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of propargyl beta-D-lactopyranoside heptaacetate involves its interaction with specific molecular targets. The propargyl group can undergo click chemistry reactions, forming stable triazole rings. This property is exploited in bioconjugation and labeling studies. The acetyl groups can be hydrolyzed to release the active beta-D-lactopyranoside, which can interact with enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Propargyl beta-D-glucopyranoside heptaacetate
- Propargyl beta-D-mannopyranoside heptaacetate
- Propargyl beta-D-galactopyranoside heptaacetate
Uniqueness
Propargyl beta-D-lactopyranoside heptaacetate is unique due to its specific propargyl and acetyl functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique advantages in click chemistry and bioconjugation applications .
Properties
Molecular Formula |
C29H38O18 |
|---|---|
Molecular Weight |
674.6 g/mol |
IUPAC Name |
[4,5-diacetyloxy-6-prop-2-ynoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H38O18/c1-9-10-37-28-26(43-18(7)35)25(42-17(6)34)23(21(45-28)12-39-14(3)31)47-29-27(44-19(8)36)24(41-16(5)33)22(40-15(4)32)20(46-29)11-38-13(2)30/h1,20-29H,10-12H2,2-8H3 |
InChI Key |
NXVPJXKDYQZVDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


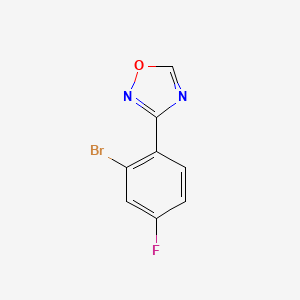
![4-[(2,2-Dimethylpropyl)amino]-3-methylphenol](/img/structure/B12439212.png)
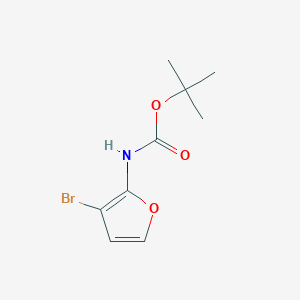


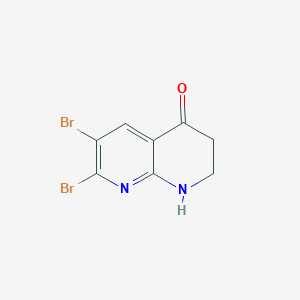
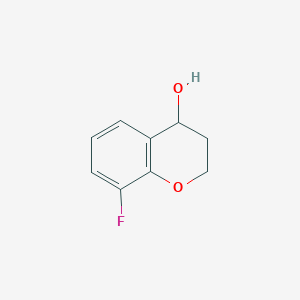
![2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine](/img/structure/B12439257.png)
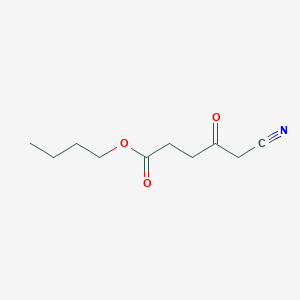
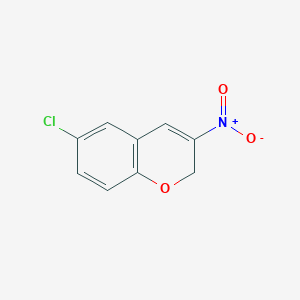
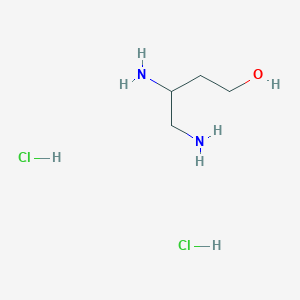
![[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12439280.png)
